7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid
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Overview
Description
7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzofuran and bromine.
Bromination: The bromination of 2-methylbenzofuran is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 7-position of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and advanced catalysts, to enhance yield and purity. The process may also include purification steps, such as recrystallization and chromatography, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles, such as sodium methoxide, in a suitable solvent.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in cellular processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: A similar compound with a bromine atom at the 7-position but lacking the carboxylic acid group.
2-Methylbenzofuran: A related compound with a methyl group at the 2-position but without the bromine and carboxylic acid groups.
Uniqueness
7-Bromo-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
7-bromo-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c1-5-2-6-3-7(10(12)13)4-8(11)9(6)14-5/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
SZPIKUCGUXXTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
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